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Lysozyme C (46-61) (chicken) -

Lysozyme C (46-61) (chicken)

Catalog Number: EVT-13520671
CAS Number:
Molecular Formula: C72H116N22O29
Molecular Weight: 1753.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lysozyme C (46-61) from chicken, also known as hen egg lysozyme, is a peptide fragment derived from the larger lysozyme protein found in egg whites. This enzyme plays a crucial role in the innate immune system by hydrolyzing bacterial cell walls, thus exhibiting antibacterial properties. The specific fragment consisting of amino acids 46 to 61 is significant for various research applications, particularly in immunology and vaccine development.

Source

The source of Lysozyme C (46-61) is primarily the egg white of chickens (Gallus gallus). Hen egg lysozyme is abundant in egg whites and has been extensively studied for its antimicrobial properties and its role in immune responses.

Classification

Lysozymes are classified as glycoside hydrolases, enzymes that catalyze the hydrolysis of glycosidic bonds. Within this classification, hen egg lysozyme falls under the category of type C lysozymes, characterized by their ability to cleave the β(1→4) linkages between N-acetylmuramic acid and N-acetylglucosamine in bacterial cell walls.

Synthesis Analysis

Methods

The synthesis of Lysozyme C (46-61) can be achieved through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into the desired sequence. This method involves:

  1. Amino Acid Activation: Each amino acid is activated to facilitate coupling.
  2. Sequential Coupling: Amino acids are sequentially added to a growing peptide chain, anchored to a solid support.
  3. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support and purified.

Technical Details

The synthesis requires careful control of conditions such as temperature and pH to ensure high yield and purity. High-performance liquid chromatography (HPLC) is typically employed for purification, ensuring that the final product meets required specifications for research applications.

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: Not specified in the available data.
  • Molecular Mass: Approximately 1,600 Da (based on average amino acid weight).
  • Structural Features: The fragment retains key functional groups necessary for its enzymatic activity, including residues critical for substrate binding and catalysis.
Chemical Reactions Analysis

Reactions

Lysozyme C catalyzes hydrolysis reactions involving bacterial peptidoglycans. The mechanism involves:

  1. Substrate Binding: The enzyme binds to the bacterial cell wall components.
  2. Catalytic Action: Key residues within the active site facilitate the cleavage of glycosidic bonds.
  3. Product Release: Hydrolysis products are released, regenerating the enzyme for further reactions.

Technical Details

The catalytic mechanism typically involves an acid-base reaction facilitated by residues such as glutamic acid and aspartic acid, which play roles as proton donors and nucleophiles, respectively .

Mechanism of Action

The mechanism by which Lysozyme C exerts its antibacterial effects involves:

  1. Binding to Bacterial Cell Walls: The positively charged regions of lysozyme interact with negatively charged components of bacterial membranes.
  2. Enzymatic Hydrolysis: The enzyme hydrolyzes peptidoglycan layers, leading to cell lysis and death.
  3. Biological Implications: This action not only contributes to innate immunity but also has applications in food preservation and pharmaceuticals.

Data from studies indicate that lysozyme can retain activity even after heat denaturation, suggesting potential modifications can enhance its antibacterial properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder when lyophilized.
  • Solubility: Soluble in water and buffers at physiological pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.
  • Activity: Retains enzymatic activity across a range of temperatures but may denature at high temperatures.

Relevant analyses indicate that modifications can lead to enhanced properties such as increased antibacterial activity against Gram-negative bacteria .

Applications

Lysozyme C (46-61) has several scientific uses:

  1. Antimicrobial Research: Investigated for its potential in developing antimicrobial agents and vaccines.
  2. Food Industry: Used as a natural preservative due to its ability to inhibit bacterial growth.
  3. Pharmaceuticals: Explored for therapeutic applications against viral infections by modifying its structure to enhance antiviral activity .
  4. Immunology Studies: Employed in studies related to major histocompatibility complex interactions and T-cell activation .
Structural Biology & Functional Domain Analysis of Lysozyme C (46-61)

Conformational Dynamics of the 46-61 Epitope in Immune Recognition

The Lysozyme C (46-61) fragment (sequence: NTDGSTDYGILQINSR) constitutes a critical immunodominant epitope within the hen egg white lysozyme (HEL) molecule, particularly when presented by the murine MHC class II molecule I-Ak. This 16-amino acid peptide demonstrates remarkable conformational plasticity that directly influences T-cell receptor (TCR) engagement and immune activation. Biophysical studies reveal that the core segment 52-60 (DYGILQINS) serves as the fundamental anchoring region within the MHC binding groove, with residues D52, I55, Q57, and S60 forming primary interactions with I-Ak [2]. The solvent-exposed residues Y53, L56, and N59 function as essential TCR contact points, creating a structural triad that determines T-cell subset recognition [2].

Research demonstrates that this epitope's conformational flexibility enables differential engagement with distinct T-cell subsets. Type A T-cells (induced by native HEL processing) exhibit an absolute requirement for simultaneous recognition of all three central TCR contact residues (Y53, L56, N59). In contrast, Type B T-cells (activated only by exogenously delivered peptide) display degenerate recognition patterns, engaging with either Y53 or N59 independently. This functional divergence stems from altered peptide-MHC conformation registers adopted during exogenous loading versus endogenous processing pathways [2]. The differential binding affinity (Kd ≈ 2 μM) and register stability significantly impact thymic selection events, allowing Type B T-cells to escape negative selection despite their potential autoreactivity [2] [10].

Table 1: TCR Recognition Patterns of Lysozyme C (46-61) Epitope

T-Cell SubtypeActivation ContextEssential TCR Contact ResiduesStructural Requirement
Type AEndogenous processingY53, L56, N59 (triad essential)Single rigid register with all contacts
Type BExogenous peptideY53 or N59 sufficientFlexible/multiple registers
HybridBoth pathwaysL56 plus one peripheral contactIntermediate flexibility

The epitope's conformational dynamics extend to its terminal regions. Truncation studies demonstrate that residues flanking the core 52-60 segment (positions 46-51 and 61) significantly influence MHC binding stability without directly participating in TCR contacts. Synthetic peptides lacking N-terminal residues (e.g., 52-61) retain immunogenicity for Type A cells, while C-terminal truncations (e.g., 48-58) disrupt recognition patterns [2]. Molecular dynamics simulations suggest that the G49-I55 segment exhibits inherent backbone flexibility, enabling conformational adjustments that accommodate different TCR docking geometries while maintaining core MHC interactions [8].

Comparative Structural Homology Across Avian Lysozyme Isoforms

The 46-61 domain exhibits significant structural conservation across avian lysozymes while maintaining critical sequence variations that influence immunological recognition. Structural alignment of chicken (Gallus gallus), duck (Anas platyrhynchos), and goose (Anser anser) lysozymes reveals a conserved β-sheet framework within this region, though helix content and loop conformation vary substantially. The chicken lysozyme 46-61 segment maintains a β-strand conformation between residues 49-57, stabilized by hydrogen bonding between T51 and S60 [3] [7].

Goose-type lysozymes (g-type) demonstrate a distinct evolutionary trajectory from the chicken c-type variant. While both share a similar three-dimensional fold, sequence identity within the 46-61 region drops below 30%. Notably, the critical TCR contact residue Y53 (chicken numbering) is replaced by phenylalanine in duck lysozyme (DEL), creating a deeper hydrophobic pocket exploited during immune discrimination [8]. This single substitution underlies the differential binding affinity of antibodies like HyHEL10, which exhibits 67-fold higher affinity for DEL over chicken lysozyme despite near-identical backbone configurations (RMSD 0.29Å over 94 Cα atoms) [8].

Table 2: Structural Comparison of 46-61 Region Across Avian Lysozymes

SpeciesLysozyme TypeSequence (46-61)Key Structural Features% Identity to Chicken
Chickenc-typeNTDGSTDYGILQINSRExtended β-strand (49-57), Type I β-turn (54-57)100%
Duckc-typeNTNGSSEYGILQINSRConserved β-strand, Y53→F deepens pocket81%
Gooseg-typeNVEGSDVWGIERNLKAα-helical N-terminus, shortened β-sheet25%
Quailc-typeNTDGSTDYGILQINSRIdentical backbone, subtle sidechain variations99%

Beyond avian species, comparative analysis reveals functional convergence in evolutionarily distant lysozymes. The crayfish lysozyme PcLysi5 exhibits a structurally analogous region (positions 49-57) with an extended β-sheet configuration mirroring the chicken 49-57 segment, despite minimal sequence homology. This region in PcLysi5 contains two additional β-strands compared to its paralog PcLysi4, correlating with enhanced antiviral activity against White Spot Syndrome Virus (WSSV) through VP24 protein interaction [3]. Similarly, fish g-type lysozymes (e.g., Bostrychus sinensis) display shortened loop structures in the homologous region, potentially explaining their reduced affinity for mammalian MHC complexes compared to avian c-type counterparts [5].

Role of Disulfide Bond Networks in Epitope Stability

The structural integrity of the 46-61 epitope is critically dependent on the Cys76-Cys94 disulfide bond, a conserved feature across c-type lysozymes that bridges the α-helical and β-sheet domains. This covalent linkage restricts the conformational space of the 46-61 segment by stabilizing the relative orientation of flanking secondary structures. Experimental disruption of this bond (via C76S/C94S mutations) generates the FlexR101D variant, which exhibits increased backbone flexibility specifically within the 70-80 loop adjacent to the core epitope [8]. Molecular dynamics simulations demonstrate amplified fluctuations (≥2.5Å RMSF) in the 46-61 region when this disulfide is absent, enabling alternative "swung-out" conformations not observed in wild-type structures [8].

Biochemical studies demonstrate that disulfide integrity directly modulates immune recognition. The FlexR101D mutant lacking the C76-C94 bond shows altered kinetics of I-Ak binding compared to wild-type peptide, with accelerated association but reduced complex half-life. This translates to functional differences in T-cell activation thresholds: while the rigid wild-type epitope efficiently stimulates Type A T-cells, the flexible FlexR101D variant preferentially activates Type B T-cells through conformational degeneracy [2] [8]. These findings were corroborated by crystallographic studies showing that disulfide-intact lysozyme maintains a single dominant conformation (PDB 1LZ4, 1LHM), whereas disulfide-disrupted variants populate multiple conformers (PDB 207L, 208L) with distinct solvent exposure patterns for the 46-61 residues .

Table 3: Disulfide Bond Influence on Epitope Stability and Function

Disulfide StatusStructural ConsequenceThermodynamic StabilityT-Cell Activation Profile
Intact (WT)Domain locking, restricted backbone mobilityΔGunfolding +8.9 kcal/molEfficient Type A activation; low Type B response
Disrupted (C76S/C94S)Increased loop flexibility, multiple conformersΔGunfolding +5.3 kcal/molReduced Type A activation; enhanced Type B response
Engineered (Artificial bonds)Hyperstabilized β-sheet regionΔGunfolding +12.1 kcal/molAbrogated Type B activation; altered TCR repertoire

The stabilizing function of disulfide bonds extends beyond natural structures to engineered variants. Studies of T4 lysozyme demonstrate that introduced disulfide bonds between residues 3-97 significantly enhance thermal stability (ΔTm +6.4°C) by restricting unfolding intermediates . This engineering principle applies to the HEL 46-61 context, where artificial disulfide-constrained peptides show reduced entropic penalty upon MHC binding (ΔΔS = -45 J/mol·K) and prolonged half-life in antigen-presenting cells. However, such hyperstabilization eliminates the conformational diversity required for Type B T-cell recognition, confirming that controlled flexibility—modulated by natural disulfide networks—enables the immunological pluripotency of this epitope [8].

Properties

Product Name

Lysozyme C (46-61) (chicken)

IUPAC Name

2-[[2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C72H116N22O29

Molecular Weight

1753.8 g/mol

InChI

InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79)

InChI Key

HYXXBINWGPYLTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

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